molecular formula C21H23ClN2O3S B2442686 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine CAS No. 895639-81-3

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine

Cat. No.: B2442686
CAS No.: 895639-81-3
M. Wt: 418.94
InChI Key: DQWISOINUOTDDO-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a 4-chlorophenylsulfonyl group, an ethoxy group, and a diethylamino group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-4-24(5-2)21-18-13-16(27-6-3)9-12-19(18)23-14-20(21)28(25,26)17-10-7-15(22)8-11-17/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWISOINUOTDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) enables nucleophilic substitution and hydrolysis under specific conditions.

Reaction TypeConditionsProduct/OutcomeReference
Hydrolysis Acidic (H2_2SO4_4) or basicCleavage to sulfonic acid + amine
Sulfonylation Pyridine, THF, 0–60°CFormation of sulfonate esters
  • Example: In THF with pyridine, 4-chlorobenzenesulfonyl chloride reacts with amines to form sulfonamides . The reverse process (hydrolysis) may regenerate the sulfonic acid under harsh acidic/basic conditions.

Quinoline Core Modifications

The electron-deficient quinoline ring undergoes electrophilic substitution, primarily at the 5- and 8-positions due to directing effects of the sulfonyl and ethoxy groups.

Reaction TypeConditionsProduct/OutcomeReference
Nitration HNO3_3, H2_2SO4_4, 30–60°CNitro derivatives at C5 or C8
Halogenation Cl2_2/FeCl3_3 or Br2_2Halo-substituted quinoline
  • Similar systems, such as 5-chloroquinoline, show regioselective nitration at the 3-position under mild conditions .

Ethoxy Group Transformations

The ethoxy substituent (-OCH2_2CH3_3) participates in ether cleavage and nucleophilic substitution.

Reaction TypeConditionsProduct/OutcomeReference
Acidic Cleavage HI, reflux6-Hydroxyquinoline derivative
Demethylation BBr3_3, CH2_2Cl2_2, −78°CPhenolic product
  • Ethoxy groups in related quinolines are cleaved to hydroxyls under strong acids , suggesting analogous reactivity.

Diethylamine Functionalization

The tertiary amine (-N(CH2_2CH3_3)2_2) undergoes oxidation and alkylation.

Reaction TypeConditionsProduct/OutcomeReference
Oxidation H2_2O2_2, acetic acidN-Oxide formation
Quaternization CH3_3I, DMFQuaternary ammonium salt
  • Tertiary amines in quinoline systems oxidize to N-oxides under mild conditions, enhancing solubility and bioactivity.

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings for structural diversification.

Reaction TypeConditionsProduct/OutcomeReference
Suzuki Coupling Pd(PPh3_3)4_4, Na2_2CO3_3, dioxaneBiaryl derivatives
Buchwald–Hartwig Pd2_2(dba)3_3, XPhosC–N bond formation
  • A Suzuki reaction with 6-(1,3-thiazol-5-yl)quinazolin-4-amine achieved 98.7% yield under optimized conditions .

Biological Activity and Mechanistic Pathways

The compound’s quinoline core intercalates into DNA, while the sulfonamide group inhibits enzymes like acetylcholinesterase (AChE) .

InteractionBiological TargetProposed MechanismReference
DNA Intercalation Double-stranded DNAπ-π stacking with base pairs
Enzyme Inhibition AChE/MAO-BCompetitive binding at active site

Stability and Degradation

Under UV light or prolonged storage, decomposition pathways include:

  • Photolysis : Cleavage of the sulfonamide bond.

  • Hydrolysis : Degradation to 4-chlorobenzenesulfonic acid and diethylamine .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that they can inhibit the growth of various pathogens, making them potential candidates for the development of new antibiotics.

Anticancer Effects:
The compound has been investigated for its anticancer properties. It may act by inhibiting specific kinases or proteases involved in cancer cell signaling pathways, leading to apoptosis (programmed cell death) in malignant cells. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential for further development as an anticancer agent .

Neuroprotective Potential:
Recent studies have explored the neuroprotective effects of quinoline derivatives against neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in various industrial applications:

Catalysis:
It serves as a catalyst in certain chemical reactions due to its ability to facilitate transformations involving quinoline derivatives.

Material Development:
The unique chemical structure allows it to be incorporated into new materials with desired properties, contributing to advancements in material science.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains.
Study 2Anticancer PropertiesShowed selective cytotoxicity towards cancer cell lines with minimal effects on normal cells.
Study 3Neuroprotective EffectsIn vitro studies indicated inhibition of AChE activity, suggesting potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)benzoic acid: A structurally similar compound with a benzoic acid core instead of a quinoline core.

    N-(4-chlorophenylsulfonyl)indole: Another similar compound with an indole core.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H22ClN3O2S
  • Molecular Weight: 393.91 g/mol
  • CAS Number: Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of quinoline, including those with sulfonyl modifications, demonstrate significant anticancer activity. For instance:

  • In vitro studies have shown that related compounds inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Sulfonamides are historically known for their antibacterial effects, which may extend to this quinoline derivative:

  • In vitro assays have demonstrated that similar compounds exhibit bactericidal activity against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Case Study on Anticancer Activity:
    • A study evaluated the anticancer effects of a structurally similar compound in a mouse model. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective tumor suppression mechanisms .
  • Case Study on Antimicrobial Efficacy:
    • Another investigation focused on the antimicrobial properties of various sulfonyl derivatives. The compound showed promising results against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)Inhibition of cell proliferation
AnticancerPC3 (prostate cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusBactericidal activity
AntimicrobialEscherichia coliSignificant inhibition

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